n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride
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Overview
Description
n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride: is a chemical compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group:
Acetylation: The final step is the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for studying the structure-activity relationships of isoquinoline derivatives.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- n-{2-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride
- n-{2-[2-(3-Bromophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride
- n-{2-[2-(3-Methoxyphenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride
Uniqueness
The uniqueness of n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22Cl2N2O |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[2-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-1H-isoquinolin-6-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O.ClH/c1-14(23)21-19-6-5-17-13-22(10-8-16(17)12-19)9-7-15-3-2-4-18(20)11-15;/h2-6,11-12H,7-10,13H2,1H3,(H,21,23);1H |
InChI Key |
FFCBABSISGYEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CN(CC2)CCC3=CC(=CC=C3)Cl)C=C1.Cl |
Origin of Product |
United States |
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